Product packaging for Acrasin(Cat. No.:CAS No. 85187-54-8)

Acrasin

Cat. No.: B3434999
CAS No.: 85187-54-8
M. Wt: 329.21 g/mol
InChI Key: IVOMOUWHDPKRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrasin is a collective term for chemoattractant signaling peptides that mediate aggregation in cellular slime molds, crucial for studying the evolutionary transition to multicellularity . Historically identified as cyclic AMP in Dictyostelium discoideum , research has revealed that different species utilize distinct acrasins; for instance, glorin (a modified dipeptide) serves this function in Polysphondylium pallidum and other early-diverged species, while Dictyostelium minutum employs a folate derivative . These compounds act as extracellular signals, or "acrasins," guiding the chemotactic movement of individual amoebae to form a multicellular aggregate upon starvation, initiating a complex developmental cycle . The study of acrasins and their synthetic analogs, such as the more hydrolytically stable glorinamide, provides profound insights into fundamental cell-cell communication, differentiation mechanisms, and the genetics underlying one of life's major evolutionary milestones . Furthermore, the versatile chemical synthesis of these peptides enables detailed structure-activity relationship studies and the development of chemical probes to dissect specific signaling pathways and receptor interactions . This product, this compound, is supplied to support this cutting-edge research and is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N5O6P B3434999 Acrasin CAS No. 85187-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOMOUWHDPKRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859044
Record name 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24493-93-4, 60-92-4, 86594-34-5
Record name NSC127975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclic AMP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Biochemical Classification of Acrasins

Cyclic Adenosine (B11128) Monophosphate (cAMP) as a Primary Acrasin (B1206989) in Dictyostelium discoideum

Cyclic adenosine monophosphate (cAMP) is a crucial intracellular second messenger in numerous biological processes across diverse organisms wikipedia.org. In Dictyostelium discoideum, however, extracellular cAMP functions as the primary this compound, mediating the aggregation of starving amoebae uchicago.eduontosight.aimycosphere.org. Upon depletion of their food source, D. discoideum cells begin to secrete pulses of cAMP. Neighboring cells detect these cAMP signals through specific cell-surface receptors and respond by moving towards the source and relaying the signal by secreting their own cAMP, creating a propagating wave of chemoattraction that directs the aggregation process uchicago.eduontosight.ainih.govplos.org.

Research on cAMP signaling in D. discoideum has provided significant insights into chemotaxis and signal transduction. Studies have investigated the regulation of cAMP synthesis and degradation by enzymes such as adenylyl cyclase and phosphodiesterase, respectively uchicago.eduplos.orgbiologists.com. The response of D. discoideum cells to cAMP gradients involves complex intracellular signaling pathways, including changes in intracellular cGMP levels and cytoskeletal rearrangements that drive cell movement nih.govbiologists.commolbiolcell.org. The identification of cAMP as the this compound in D. discoideum was a landmark finding, established through quantitative assays showing that bacterial supernatants contained an attractant later identified as cyclic 3',5'-AMP uchicago.edu.

Identification of Non-cAMP Acrasins in Other Species

While D. discoideum utilizes cAMP, studies on other social amoebae species revealed that cAMP is not a universal this compound. This led to the identification of alternative chemoattractants with distinct chemical structures jsmc-phd.deuchicago.edu.

Pterin (B48896) Derivatives (e.g., Dictyostelium lacteum)

In species like Dictyostelium lacteum, pterin derivatives function as acrasins biologists.comnih.gov. Pterins are a class of heterocyclic compounds that include the core pteridine (B1203161) ring structure wikidata.org. Research involving the purification and characterization of the aggregation-inducing factor from D. lacteum identified it as a pterin derivative nih.gov. This identification was supported by several lines of evidence, including UV spectral analysis, inhibition of enzymatic degradation by pterin-related compounds, and antagonistic effects of pterin antagonists on chemotaxis nih.gov. The this compound in D. lacteum was found to be species-specific and effective at very low concentrations nih.gov. Furthermore, a pterin deaminase was identified as the enzyme responsible for inactivating this pterin this compound nih.gov.

Folic Acid Derivatives (e.g., Dictyostelium minutum)

Folic acid and its derivatives serve as acrasins in certain social amoebae species, notably Dictyostelium minutum jsmc-phd.debiologists.combiologists.comnih.gov. Folic acid is a complex molecule consisting of a pterin ring, para-aminobenzoic acid (PABA), and glutamic acid daneshyari.com. The this compound of D. minutum was isolated and purified from aggregating cells and demonstrated species-specific activity nih.gov. Evidence suggesting a structural relationship between the D. minutum this compound and folic acid included the inhibition of this compound degradation by folic acid, the antagonistic effect of methotrexate (B535133) (a folic acid antagonist) on chemotaxis towards the this compound, and delayed responses to excess folic acid nih.gov. The acrasinase in D. minutum was identified as an enzyme that cleaves folic acid at the C9-N10 bond jsmc-phd.denih.gov. While the specific folic acid derivative acting as the this compound in D. minutum has been characterized based on chromatographic properties and biological activity, ongoing research aims to fully elucidate its structure jsmc-phd.de.

Peptide-based Acrasins (e.g., Glorin (B1671596) in Polysphondylium violaceum)

In contrast to the nucleotide and pterin-based acrasins, some social amoebae species, such as Polysphondylium violaceum, utilize peptide-based molecules as their chemoattractants uni-jena.debiologists.comwikipedia.orgmdpi.comresearchgate.netresearchgate.netwikipedia.orgnih.gov. Glorin, a modified dipeptide, has been identified as the this compound in P. violaceum uni-jena.demdpi.comwikipedia.orgnih.gov. Glorin is a small molecule with a molecular weight of 327 Da, identified as N-propionyl-gamma-L-glutamyl-L-ornithine-delta-lactam ethyl ester nih.govnih.govpnas.org. Its structure was elucidated through spectrometric analysis and its role as the primary signaling molecule for aggregation in P. violaceum was confirmed through chemotaxis assays mdpi.comnih.gov. Glorin specifically attracts P. violaceum and P. pallidum amoebae but not those of Dictyostelium species researchgate.net. Research has also indicated the presence of a specific acrasinase that inactivates the Polysphondylium this compound researchgate.net.

Taxon-Specific this compound Utilization and Recognition

The existence of chemically diverse acrasins across different social amoebae species highlights the taxon-specific nature of their aggregation signaling systems uchicago.eduwikipedia.orgthegoodscentscompany.comnih.gov. Different species have evolved to synthesize and respond to specific chemoattractants, and this specificity is crucial for successful aggregation and subsequent multicellular development within a species researchgate.netd-nb.info. The recognition of acrasins is mediated by specific cell-surface receptors that are tuned to detect their cognate chemoattractant molecules pnas.orgasm.org. This molecular recognition ensures that amoebae of the same species aggregate together, preventing the formation of mixed-species aggregates that could compromise development. The diversity in this compound chemistry and receptor specificity underscores the evolutionary adaptation of these organisms to their ecological niches and highlights the varied molecular strategies employed to achieve multicellularity.

Here is a table summarizing the key acrasins and the species they are associated with:

This compound Chemical ClassSpecific Compound ExamplesAssociated Species
Cyclic NucleotideCyclic Adenosine Monophosphate (cAMP)Dictyostelium discoideum
Pterin DerivativePterin derivatives (e.g., L-monapterin) biologists.comDictyostelium lacteum
Folic Acid DerivativeFolic acid derivativesDictyostelium minutum
PeptideGlorin (N-propionyl-gamma-L-glutamyl-L-ornithine-delta-lactam ethyl ester) nih.govPolysphondylium violaceum, Polysphondylium pallidum uni-jena.de

Biosynthesis and Regulation of Acrasin Signaling Molecules

Pathways of Acrasin (B1206989) Production

The production of acrasins is a critical first step in initiating the developmental program. In D. discoideum, the primary this compound is cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). Its synthesis is catalyzed by a family of adenylyl cyclases, each with distinct roles and expression patterns throughout the developmental cycle.

In Dictyostelium discoideum, the synthesis of the key signaling molecule cAMP is managed by three distinct adenylyl cyclases, each encoded by a specific gene: acaA, acrA, and acgA. nih.govnih.gov These enzymes are expressed at different developmental stages and locations, highlighting their specialized roles in the organism's life cycle. nih.govnih.gov

acaA : The protein encoded by acaA, Adenylyl Cyclase A (ACA), is the major adenylyl cyclase active during the aggregation stage. biologists.comnih.gov Its expression is induced shortly after the onset of development, and it is essential for the chemotactic signaling that drives cells to aggregate. biologists.com The acaA gene is transcribed from three alternative promoters, with a distal promoter being specifically active during the aggregation process. nih.govnih.gov Cells lacking a functional acaA gene are unable to aggregate or proceed with development. nih.govbiologists.com

acrA : The acrA gene encodes Adenylyl Cyclase R (ACR). This enzyme is expressed at low levels in growing cells but sees a significant increase in expression during later development. biologists.com While not essential for aggregation or the slug stage, ACR plays a critical role during the culmination phase, specifically in sporulation and the formation of the stalk. biologists.comwikigenes.org Mutants lacking acrA can form slugs but produce almost no viable spores and have abnormally long stalks. biologists.comwikigenes.org

acgA : Adenylyl Cyclase G (ACG), encoded by the acgA gene, is primarily expressed during the germination of spores and is not involved in the formation of the fruiting body. nih.govbiologists.com Its activity is regulated by the osmolarity of the surrounding environment and is crucial for preventing premature spore germination within the sorus. nih.gov ACG possesses a large extracellular domain which is thought to be involved in recognizing environmental signals that trigger either the activation or inhibition of cAMP synthesis. uniprot.org

The coordinated expression and activity of these three adenylyl cyclases ensure that appropriate levels of cAMP are produced at the correct times and locations to guide the complex processes of aggregation, multicellular development, and sporulation.

The initiation of this compound synthesis is a direct response to environmental stress, most notably starvation. When food sources are depleted, Dictyostelium cells cease vegetative growth and embark on a developmental program geared towards survival. nih.govnih.gov This transition is heavily dependent on the production and signaling of cAMP.

Upon starvation, a series of intracellular signaling cascades are activated, leading to the expression of genes necessary for aggregation. nih.gov Key among these are the genes encoding the aggregation-stage adenylyl cyclase (ACA) and cAMP receptors. nih.govbiologists.com The YakA protein kinase is a crucial regulator in this transition, as it is induced by starvation and helps to initiate the developmental program. biologists.com One of the ways YakA functions is by promoting an increase in the catalytic subunit of cAMP-dependent protein kinase (PKA-C). biologists.com PKA-C, in turn, is required for the expression of essential signaling proteins like ACA. biologists.com

Furthermore, the activity of mTORC2 (mechanistic Target of Rapamycin Complex 2) is vital for cAMP synthesis and its subsequent relay between cells. researchgate.net This process relies on heterotrimeric G-proteins and Ras GTPases to activate adenylyl cyclase. researchgate.net Therefore, the perception of starvation triggers a complex regulatory network that converges on the activation of adenylyl cyclases, leading to the production of cAMP, the this compound that drives the aggregation of thousands of individual cells into a coordinated, multicellular organism.

This compound Degradation and Inactivation

To create the precise chemical gradients necessary for chemotaxis and to ensure that the signal is transient, the production of acrasins must be coupled with their rapid degradation. This is accomplished by a set of specific enzymes that inactivate the signaling molecules.

Extracellular phosphodiesterases (PDEs), also known as acrasinases, play a critical role in controlling the levels of cAMP during the development of Dictyostelium discoideum. researchgate.net These enzymes degrade cAMP into adenosine 5'-monophosphate (5'-AMP), which is not active as a chemoattractant. nih.gov The Dictyostelium genome contains seven distinct PDE enzymes, each with unique structures, substrate specificities, and regulatory mechanisms. nih.gov

The controlled degradation of extracellular cAMP by these phosphodiesterases is essential for several reasons. It helps to maintain a steep chemotactic gradient, allowing cells to orient themselves and move towards the aggregation center. biologists.com Following a pulse of cAMP secretion by a cell, the rapid degradation of the signal by PDEs ensures that the signal is temporary, allowing for the perception of subsequent pulses and the relay of the signal outwards to recruit more distant cells. nih.gov The expression and activity of these PDEs are themselves tightly regulated throughout development, ensuring that cAMP levels are precisely controlled at each stage. nih.gov

While cAMP is the primary this compound for D. discoideum, other species of cellular slime molds, and even D. discoideum in its vegetative stage, utilize other chemoattractants like folic acid and pterins. asm.org Similar to cAMP, the extracellular activity of these molecules is also regulated by specific degrading enzymes.

Pterin (B48896) Deaminase : D. discoideum cells possess pterin deaminases that inactivate pterin-based chemoattractants. nih.gov Kinetic studies have shown that the extracellular deamination of pterin follows linear Lineweaver-Burk plots, with a Michaelis constant (Km) for pterin of 30 µM. nih.govnih.govasm.org The activity of these deaminases is controlled by the chemoattractants themselves; for instance, starving cells supplied with pterin or folic acid show an increase in their extracellular deaminase activity. nih.gov

Folic Acid C9-N10 Splitting Enzyme : In Dictyostelium minutum, the this compound is a derivative of folic acid. nih.gov The activity of this chemoattractant is regulated by a folic acid C9-N10 splitting enzyme. asm.orgnih.govnih.gov This enzyme cleaves folic acid into pterin-6-aldehyde and p-aminobenzoylglutamic acid, effectively inactivating it as a chemoattractant. asm.orgnih.gov For the extracellular form of this enzyme, the Km was determined to be 10⁻⁷ M. asm.orgnih.gov

Folic Acid Deaminase : In D. discoideum, folic acid is primarily inactivated through deamination. asm.org The kinetics for folic acid deamination are more complex, suggesting the presence of at least two types of enzymes with different affinities. Mathematical analysis has yielded Michaelis constants for folic acid of 1.8 µM and 23 µM. nih.govasm.org A high-affinity, specific folic acid deaminase appears to be present on the cell surface. nih.govasm.org

The degradation of this compound is not merely a mechanism for signal termination; it is fundamental to the processes of chemotactic gradient formation and signal relaying. The secretion of phosphodiesterases into the extracellular medium is essential for shaping the waves of cAMP that guide aggregating cells. biologists.comnih.gov

By degrading cAMP in the space between cells, phosphodiesterases help to steepen the concentration gradient of the chemoattractant. biologists.com This sharpened gradient allows cells to more accurately determine the direction of the signal source and move towards it. Without this degradation, the extracellular environment would become saturated with cAMP, eliminating any directional cues and causing the aggregation process to fail.

Furthermore, the transient nature of the cAMP signal, enforced by phosphodiesterase activity, is crucial for the relay system. Cells respond to a rise in cAMP concentration by moving and secreting their own pulse of cAMP. nih.gov They then enter a refractory period where they are insensitive to further stimulation. The rapid degradation of the initial signal by PDEs allows the cells to recover their sensitivity in time to respond to the next incoming wave of cAMP, thus propagating the signal outwards from the aggregation center. nih.gov Therefore, the continuous interplay between this compound synthesis and degradation is the engine that drives the dynamic process of multicellular assembly in Dictyostelium.

Data Tables

Table 1: Adenylyl Cyclases in Dictyostelium discoideum

GeneEnzymePrimary RoleExpression StageMutant Phenotype
acaAAdenylyl Cyclase A (ACA)Aggregation and chemotactic signalingEarly development, aggregation stageFails to aggregate
acrAAdenylyl Cyclase R (ACR)Sporulation and stalk formationLate development, culminationForms slugs but few viable spores, long stalks
acgAAdenylyl Cyclase G (ACG)Prevents premature spore germinationSpore germinationNo major defect in fruiting body formation

Table 2: Kinetic Properties of this compound Degrading Enzymes

EnzymeSubstrateOrganismMichaelis Constant (Km)
Pterin DeaminasePterinD. discoideum30 µM
Folic Acid Deaminase (High Affinity)Folic AcidD. discoideum1.8 µM
Folic Acid Deaminase (Low Affinity)Folic AcidD. discoideum23 µM
Folic Acid C9-N10 Splitting EnzymeFolic AcidD. minutum0.1 µM (10-7 M)

Cellular and Molecular Mechanisms of Acrasin Perception and Signal Transduction

Acrasin (B1206989) Receptor Systems

The initial and most critical step in this compound signaling is the detection of the extracellular molecule by specific receptor proteins embedded in the plasma membrane. In Dictyostelium, this role is fulfilled by a family of G-protein coupled receptors (GPCRs).

The receptors responsible for detecting extracellular cAMP in Dictyostelium belong to the cAMP receptor (cAR) family, which are structurally homologous to the seven-transmembrane GPCRs found in higher eukaryotes. nih.gov Four distinct cARs (cAR1, cAR2, cAR3, and cAR4) are expressed at different stages of the developmental cycle. nih.govresearchgate.net

cAR1 is the principal receptor expressed during the aggregation phase and plays a central role in the chemotactic response to cAMP. nih.govjohnshopkins.edu Genetic studies involving the targeted disruption of the cAR1 gene have demonstrated its essential function; cAR1 "null" mutants are unable to bind or sense cAMP and consequently fail to aggregate, arresting early in the developmental program. johnshopkins.edu These receptors are distributed uniformly across the cell surface, indicating that the sensing of a cAMP gradient is not dependent on receptor relocalization but rather on the downstream intracellular processing of the signal. nih.gov Upon binding cAMP, cAR1 activates an associated heterotrimeric G-protein, primarily the one containing the Gα2 subunit, to initiate the intracellular signaling cascade. mdpi.comresearchgate.net

Key Properties of Dictyostelium cAMP Receptors
ReceptorPrimary Developmental StageAffinity for cAMPKnown Function
cAR1AggregationHigh (nanomolar range)Chemotaxis, cAMP relay, gene expression. researchgate.netjohnshopkins.eduresearchgate.net
cAR2Multicellular development (slug)Low (micromolar range)Morphogenesis and cell-type differentiation. researchgate.net
cAR3AggregationHigh (nanomolar range)Partially redundant with cAR1, contributes to cAMP sensing. researchgate.netnih.gov
cAR4CulminationLow (micromolar range)Spore encapsulation and terminal differentiation. researchgate.net

The family of cAMP receptors exhibits differential binding affinities for cAMP, which is crucial for their function at various developmental stages characterized by different ambient concentrations of the chemoattractant. cAR1 and cAR3 are high-affinity receptors, capable of detecting the nanomolar pulses of cAMP that guide aggregation, whereas cAR2 and cAR4 are low-affinity receptors that respond to the higher, micromolar concentrations of cAMP present in multicellular structures. researchgate.netresearchgate.net

The specificity of these receptors for cAMP over other molecules is high. Studies using a series of cAMP analogs have shown that the ability of these compounds to elicit physiological responses, such as chemotaxis and the activation of adenylyl cyclase, directly correlates with their binding affinity for the cAR1 receptor. nih.gov This binding specificity distinguishes the surface receptors from other cAMP-binding proteins within the cell, such as the regulatory subunit of Protein Kinase A (PKA) and cyclic nucleotide phosphodiesterases. nih.govnih.gov The construction of a cell line with deletions of both cAR1 and cAR3 genes resulted in cells that were completely insensitive to cAMP, confirming that these two receptors are the primary mediators of cAMP signal transduction during aggregation. nih.gov

Intracellular Signaling Cascades

Upon ligand binding, the activated this compound receptor initiates a cascade of intracellular events. This process translates the external chemical signal into a directed cellular movement and coordinates gene expression for development.

One of the most rapid responses following the stimulation of cAR1 by cAMP is a transient increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). nih.govembopress.org This cGMP pulse, which peaks approximately 10 seconds after stimulation, is a key event in the chemotactic signaling pathway. bohrium.com

The production of cGMP is catalyzed by guanylyl cyclases. Dictyostelium possesses at least two such enzymes: a membrane-associated guanylyl cyclase (GCA) and a soluble guanylyl cyclase (sGC). nih.govnih.gov During the aggregation stage, sGC is responsible for the majority of cAMP-stimulated cGMP production. nih.govnih.gov The activation of sGC is dependent on both the Gα2 subunit of the heterotrimeric G-protein and Ras proteins, linking the surface receptor directly to cGMP synthesis. nih.gov The cGMP signal is rapidly terminated by the action of cGMP-specific phosphodiesterases, which degrade cGMP, ensuring the transient nature of the signal. embopress.orgnih.gov A primary role of this cGMP signaling pathway is the regulation of myosin II filament formation in the posterior of the cell, which is essential for retraction of the uropod and forward movement. embopress.orgbiologists.com

While extracellular cAMP acts as the primary signal, intracellular cAMP functions as a second messenger to activate Protein Kinase A (PKA). PKA is a heterotetramer composed of two regulatory and two catalytic subunits. nih.gov The binding of intracellular cAMP to the regulatory subunits causes them to dissociate, releasing the active catalytic subunits which can then phosphorylate target proteins. researchgate.net

Interestingly, the role of PKA in chemotaxis appears to be largely inhibitory. Studies on mutants that lack the PKA regulatory subunit, and therefore have constitutively active PKA, reveal significant defects in cell motility and chemotaxis. nih.govnih.gov These cells fail to elongate properly and cannot suppress the formation of lateral pseudopods, which hinders efficient, directed movement. nih.govnih.gov It is proposed that PKA activity must be suppressed to maintain cell polarity during chemotaxis. Conversely, PKA activation may be important for dismantling this polarity when a cell needs to reorient in response to a changing chemoattractant gradient, such as at the peak of a passing cAMP wave. nih.govnih.gov PKA is also implicated in negative feedback loops that help to terminate the chemotactic response. arizona.edu Other kinases, such as the mitogen-activated protein kinase (MAPK) ERK2, are also activated by cAMP signaling but appear to regulate distinct downstream pathways, such as the activation of adenylyl cyclase for signal relay. ucsd.edu

At the core of the this compound signal transduction pathway is the heterotrimeric G-protein coupled to the cAR1 receptor. johnshopkins.edunih.gov This G-protein is composed of α, β, and γ subunits; the specific G-protein complex essential for chemotaxis consists of the Gα2, Gβ, and Gγ subunits. mdpi.comresearchgate.net

The binding of this compound (cAMP) to cAR1 induces a conformational change in the receptor, which in turn acts as a guanine nucleotide exchange factor (GEF) for the Gα2 subunit. This interaction promotes the release of bound GDP and the binding of GTP to Gα2. nemenmanlab.org GTP-binding activates the G-protein, causing the Gα2-GTP monomer to dissociate from the stable Gβγ dimer. nemenmanlab.org Both the Gα2-GTP and the free Gβγ dimer are then capable of interacting with and modulating the activity of various downstream effector proteins.

Key effectors of the activated G-protein include:

Soluble Guanylyl Cyclase (sGC): Activated by Gα2, leading to the production of cGMP. nih.govucsd.edu

Adenylyl Cyclase (ACA): Activated to produce intracellular cAMP, which is then secreted to relay the signal to neighboring cells. This activation is also dependent on the Gα2 subunit. bohrium.comnih.gov

Phospholipase C (PLC): Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Phosphoinositide-3-Kinase (PI3K): Generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial lipid second messenger that recruits proteins to the leading edge of the cell to promote pseudopod extension.

The activation of these effectors is transient, as the Gα2 subunit possesses an intrinsic GTPase activity that hydrolyzes the bound GTP back to GDP, leading to its inactivation and reassociation with the Gβγ dimer, thus resetting the system for the next signal.

Summary of Key Downstream Effectors
Effector ProteinActivated bySecond Messenger ProducedPrimary Cellular Response
Soluble Guanylyl Cyclase (sGC)Gα2-GTP, RascGMPMyosin II assembly, cell retraction. embopress.orgnih.gov
Adenylyl Cyclase (ACA)Gα2-GTPcAMPSignal relay, PKA activation. bohrium.comnih.gov
Phosphoinositide-3-Kinase (PI3K)Gβγ, RasPIP3Actin polymerization, pseudopod extension. nemenmanlab.org

Signal Relay and Amplification

The aggregation of Dictyostelium discoideum cells is a coordinated process reliant on a sophisticated signal relay and amplification system. When starved, individual amoebae begin to periodically secrete the chemoattractant this compound, which is cyclic AMP (cAMP). ulb.benih.gov Neighboring cells detect this signal via G protein-coupled receptors on their surface, initiating a cascade of intracellular events. nih.govresearchgate.netnih.gov This signal transduction not only directs their movement towards the source of the cAMP but also stimulates them to synthesize and release their own cAMP. mdpi.complos.org This process, known as the cAMP relay, results in the outward propagation of the signal as a wave, amplifying the initial signal and coordinating the chemotactic movement of thousands of cells toward a central aggregation point. ulb.benih.govplos.org

The core of this amplification lies in the activation of adenylyl cyclase (ACA) upon receptor stimulation. nih.gov The binding of extracellular cAMP to its receptor leads to the activation of Ras proteins, specifically RasC, which is crucial for activating ACA. nih.govembopress.org This results in the synthesis of intracellular cAMP from ATP, which is then secreted to alert more distant cells. researchgate.net This self-amplifying nature of cAMP synthesis is a key feature of the signaling system in Dictyostelium. ulb.be Several signal transduction pathways, including those involving PI3K, TorC2, PLA2, and sGC, further enhance the process, providing a memory of direction and significantly increasing the sensitivity of cells to shallow cAMP gradients. embopress.org

Refractory Periods and Adaptation Mechanisms in Chemotactic Response

For the pulsatile signaling system to function effectively, cells must be able to reset their signaling apparatus after a wave of this compound has passed. This is achieved through refractory periods and adaptation mechanisms. After a cell is stimulated by a pulse of cAMP and relays the signal, it enters a temporary refractory state during which it is unresponsive to further cAMP stimulation. plos.org This period of non-responsiveness prevents cells from moving backward toward the passing wave and ensures forward, directed movement toward the aggregation center. nih.gov

This adaptation occurs within the signal transduction network. The activation of key signaling components like Ras and PI3K in response to cAMP stimulation is transient and displays characteristics of an excitable system, including absolute and relative refractory periods. nih.gov This "all-or-none" response ensures a clear signal is processed before the system resets. nih.gov A key aspect of adaptation involves the regulation of adenylyl cyclase activity. For the relay response to terminate properly, the rate of cAMP production must return to its basal level, which necessitates that the activity of adenylyl cyclase or an upstream component adapts to the persistent presence of the signal. umn.edu This ensures that cells can recover and be ready to respond to the next incoming wave of cAMP, allowing for the precise temporal and spatial coordination required for multicellular development.

Integration of this compound Signals with Other Intercellular Communications

The this compound (cAMP) signaling system in Dictyostelium does not operate in isolation. It is integrated with a variety of other intercellular communication signals and environmental cues that regulate the organism's life cycle. nih.gov Before aggregation, while cells are still growing, they use secreted proteins as quorum sensors to gauge cell density. nih.gov During vegetative growth, cells locate food sources like bacteria by migrating towards secreted products such as folic acid. nih.govnih.gov

During the aggregation phase, the primary cAMP signal is modulated by other signaling pathways. For instance, calcium signaling occurs synchronously with cAMP signaling, suggesting a coordinated role in regulating the aggregation process. mdpi.com Environmental factors also play a crucial role. Cells exhibit aerotaxis, a tendency to migrate towards oxygen-rich environments. biorxiv.org When cells face both starvation (triggering cAMP chemotaxis) and hypoxia, the two mechanisms can combine to direct migration toward locations with higher oxygen levels, where aggregation is more successful. biorxiv.orgbiorxiv.org

Following aggregation, as the organism proceeds through multicellular development, other signals become prominent. The differentiation of cells into prestalk and prespore types is regulated by complex signaling between these cell populations. nih.gov Molecules such as Differentiation-Inducing Factor 1 (DIF-1) and ammonia are involved in these later developmental stages. nih.govmdpi.com Therefore, this compound signaling is a critical, but integrated, component of a larger network of chemical and environmental signals that collectively orchestrate the transition from unicellular amoebae to a multicellular, differentiated organism. nih.gov

Role of Acrasin in Developmental Processes

Chemotactic Aggregation and Streaming Dynamics

Upon starvation, individual amoeboid cells of Dictyostelium begin to synthesize and secrete Acrasin (B1206989) in a pulsatile manner. This chemical signal acts as a chemoattractant, drawing cells together in a highly organized process of aggregation.

Initially, a few cells spontaneously begin to emit this compound, establishing themselves as aggregation centers. Surrounding cells detect this signal and respond in two ways: they move towards the source of the this compound, and they synthesize and secrete their own this compound, thus relaying the signal to more distant cells. This relay mechanism creates propagating waves of this compound that travel outwards from the aggregation center. These waves are not static; they are dynamic, with cells exhibiting periodic movement in response to the oscillating signal. In the dark, these oscillations have an average period of about 12 minutes nih.gov. It typically takes the propagation of approximately 50 such cAMP waves before the cells fully aggregate aimspress.com. The characteristics of these signaling waves are crucial for organizing the aggregation territory.

Characteristics of this compound (cAMP) Signaling Waves During Aggregation
ParameterValueSignificance
Signaling MoleculeCyclic AMP (cAMP)Acts as the primary chemoattractant (this compound).
Wave Period (in dark)~12 minutesDetermines the frequency of periodic cell movement. nih.gov
Number of Waves to Aggregation~50Represents the duration of the aggregation phase. aimspress.com

The movement of individual Dictyostelium cells is a direct response to the this compound gradient. Cells extend pseudopods, which are projections of the cell membrane, in the direction of increasing this compound concentration. This directed movement, known as chemotaxis, is remarkably efficient. The optimal cAMP gradient for eliciting a strong chemotactic response has been found to be 25 nM/mm nih.gov.

The velocity of the cells is modulated by the this compound gradient. For instance, amoebae moving up a cAMP gradient (ascending) have been observed to have an average velocity of 14.3 ± 2.6 μm/min, while those moving down the gradient (descending) move slower at 11.0 ± 3.5 μm/min biologists.com. The rate of pseudopod extension is also under the control of this compound signaling. On average, a cell extends a new pseudopod every 15 seconds, with a global rate of pseudopod formation ranging from 2.1 to 2.5 per minute nih.govrug.nl. This continuous probing of the environment allows the cells to accurately navigate the this compound gradient and efficiently move towards the aggregation center.

Cellular Response to this compound Gradients
ParameterValueReference
Optimal cAMP Gradient for Chemotaxis25 nM/mm nih.gov
Velocity of Ascending Amoebae14.3 ± 2.6 μm/min biologists.com
Velocity of Descending Amoebae11.0 ± 3.5 μm/min biologists.com
Average Time Between Pseudopod Extensions15 seconds rug.nl
Global Rate of Pseudopod Formation2.1 - 2.5 per minute nih.gov

Post-Aggregative Morphogenesis and Differentiation

Once the cells have aggregated to form a mound, this compound signaling continues to play a crucial role in the subsequent stages of development, including the sorting of different cell types and the formation of the multicellular fruiting body.

Within the aggregate, cells differentiate into two main types: prestalk and prespore cells. Initially, these cell types are randomly distributed within the mound. However, they soon sort out, with prestalk cells moving to the anterior of the slug and prespore cells occupying the posterior. This cell sorting is driven by differential chemotaxis in response to this compound gradients, with prestalk cells being more responsive to cAMP plos.orgnih.gov. The continuous this compound signaling within the mound guides the movement of the prestalk cells to their correct position, a critical step in establishing the body plan of the fruiting body. While the initial differentiation into prestalk and prespore cells may be influenced by other factors, their spatial organization is heavily dependent on this compound-mediated chemotaxis.

The formation and maintenance of a multicellular structure require cell-cell adhesion. This compound signaling influences the expression of cell adhesion molecules (CAMs) that are necessary for holding the aggregated cells together. Studies on mutants with altered cAMP signaling have shown corresponding changes in the expression of adhesion proteins such as SibA and CsaA tandfonline.com. For example, mutants with reduced expression of the cAMP phosphodiesterase RegA, which would lead to elevated cAMP levels, show increased cell-cell adhesion and decreased adhesion to substrates tandfonline.com. This suggests that this compound signaling fine-tunes the adhesive properties of the cells, allowing for both the dynamic cell movements required for sorting and the stable cell-cell contacts needed to form a cohesive multicellular organism. In experimental conditions, the suppression of contractile vacuole activity, which is linked to the transport of adhesion molecules, can lead to a dramatic decrease in cell aggregation, with less than 30% of cells forming aggregates compared to control cells nih.gov.

This compound Signaling in Developmental Timing

This compound signaling also functions as a developmental timer, ensuring that the different stages of morphogenesis occur in the correct sequence. The periodic nature of the cAMP signal during aggregation is just the beginning of this temporal regulation. The expression of many developmentally regulated genes is dependent on cAMP signaling nih.govresearchgate.net. For example, the transition from aggregation to mound formation and subsequent stages is marked by changes in the expression of specific cAMP receptors and other signaling components. This ensures that the cells are responsive to the right signals at the right time, progressing through the developmental program in a coordinated fashion. The entire morphogenetic program of Dictyostelium can be viewed as a series of timed events, with this compound signaling acting as a key pacemaker nih.gov.

Experimental Approaches and Methodologies in Acrasin Research

Bioassays for Chemotactic Activity and Acrasin (B1206989) Identification

Bioassays are fundamental to studying the chemotactic response of Dictyostelium discoideum cells to this compound (cAMP). These assays are designed to quantify the directed movement of cells in response to a chemical gradient. A common approach involves placing cells in a chamber or on an agar (B569324) surface where a gradient of the chemoattractant is established. nih.govableweb.org Wild-type cells will move towards the source of the chemoattractant, while mutant cells with defects in chemotaxis will exhibit altered or absent directional movement. nih.gov

One method for selecting chemotaxis mutants involves using a chamber with nitrocellulose filters separating a chemoattractant-containing compartment from a buffer compartment. nih.gov Mutagenized cells placed in the filter layer are exposed to the gradient, and wild-type cells migrate through the filters towards the attractant, while mutants remain in the initial filter layer. nih.gov This method allows for the enrichment of chemotaxis-deficient mutants. nih.gov

The identification of this compound as cAMP was a crucial step, building on observations of a secreted chemical attractant that mediated aggregation in starving Dictyostelium. Bioassays using purified or synthetic cAMP demonstrated its ability to induce chemotaxis and aggregation, confirming its role as the primary this compound. microbiologyresearch.org Assays can also involve monitoring cellular responses to exogenous cAMP, such as changes in cell shape or the formation of aggregates. cdnsciencepub.com The ability of cells to acquire chemotactic ability to cAMP can be assessed at different time points after starvation. pnas.org

Genetic Manipulation and Mutant Analysis (e.g., this compound-deficient mutants, receptor mutants)

Genetic manipulation is a powerful tool for dissecting the molecular pathways involved in this compound signaling and chemotaxis in Dictyostelium discoideum. Techniques such as targeted gene disruption (knockouts), insertional mutagenesis (e.g., using Restriction Enzyme Mediated Integration or REMI), and the expression of mutant or modified proteins allow researchers to investigate the function of specific genes and proteins. jove.comsemanticscholar.org

Mutants with defects in this compound production or response have been instrumental in understanding the signaling network. For example, mutants deficient in adenylyl cyclase A (ACA), the primary enzyme responsible for cAMP synthesis during aggregation, are unable to develop normally, highlighting the essential role of cAMP production in this process. molbiolcell.orgehu.eusbiologists.com Studies on acaA null mutants have shown they can be rescued by co-developing with wild-type cells, suggesting the presence of other adenylyl cyclases or the ability to respond to external cAMP provided by wild-type cells. biologists.com

Mutants affecting cAMP receptors (cARs), which are G protein-coupled receptors (GPCRs) that bind extracellular cAMP, have also been extensively studied. remedypublications.comresearchgate.netmolbiolcell.org cAR1 is a key receptor involved in the aggregation stage. molbiolcell.orgmolbiolcell.org Mutants with defective cAR1 show impaired chemotaxis towards cAMP. molbiolcell.org Analysis of mutants expressing only specific cAR subtypes has revealed their distinct roles and affinities for cAMP, influencing wave dynamics and morphogenesis. biologists.com Dominant-negative cAR1 mutants have been used to investigate receptor-mediated responses and adaptation mechanisms. molbiolcell.org

Mutations in genes encoding components downstream of receptor activation, such as G proteins or enzymes involved in intracellular signaling (e.g., phosphodiesterases), also lead to chemotaxis and developmental defects, providing insights into the signaling cascade. nih.govportlandpress.comnih.gov For instance, mutants lacking specific phosphodiesterases show altered cAMP degradation and affect aggregation timing and morphology. nih.govportlandpress.comnih.gov

Genetic manipulation techniques in Dictyostelium are well-developed, including methods for transfection using various selectable markers and homologous recombination. jove.comsemanticscholar.org Recent advancements have improved the efficiency of genetic manipulation in non-axenic wild-type strains, which is important because mutations in axenic strains can sometimes affect processes like cell migration and signaling. jove.comsemanticscholar.orgresearchgate.net

Molecular and Cellular Imaging Techniques (e.g., Time-lapse microscopy)

Molecular and cellular imaging techniques are crucial for visualizing the dynamic processes driven by this compound signaling, such as cell movement, aggregation, and the localization of signaling molecules. Time-lapse microscopy is a widely used technique to observe the aggregation of Dictyostelium cells in real-time. pnas.orgmolbiolcell.orgbiologists.combiologists.combiorxiv.org This allows researchers to track individual cell movements, the formation of aggregation streams, and the propagation of cAMP waves. pnas.orgmolbiolcell.orgbiologists.com

Fluorescence microscopy, often combined with time-lapse imaging, enables the visualization of specific cellular components or signaling molecules. biologists.combiorxiv.org By expressing fluorescent proteins (e.g., GFP) fused to proteins of interest or under the control of specific promoters, researchers can monitor protein localization, activation, and dynamics during chemotaxis and development. biologists.commolbiolcell.orgnih.gov For example, time-lapse digital fluorescence microscopy has been used to follow cell sorting in aggregates by tracking cells expressing GFP under prestalk or prespore specific promoters. biologists.com

Advanced imaging techniques, such as Total Internal Reflection Fluorescence Microscopy (TIRFM), allow for the visualization of signaling events at the plasma membrane at the single-molecule level, providing insights into the stochastic properties and dynamics of molecules like cAMP receptors during chemotaxis. researchgate.netnih.gov Three-dimensional mass spectrometry imaging (3D-MSI) has also been applied to study the asymmetric distribution of molecular components on chemotaxing cells with sub-cellular resolution. f1000research.com

These imaging techniques provide valuable spatial and temporal information that complements genetic and biochemical studies, offering a visual understanding of how this compound signaling orchestrates cellular behavior at both individual and collective levels.

Biochemical Assays for Enzyme Activities and Signaling Components

Biochemical assays are essential for measuring the activity of enzymes involved in this compound synthesis and degradation, as well as analyzing the components of the downstream signaling pathways.

Adenylyl Cyclases (ACs): Assays for adenylyl cyclase activity measure the rate of cAMP production. In Dictyostelium, there are multiple adenylyl cyclases with distinct roles during development, including ACA, ACG, and ACB. ehu.eusbiologists.comnih.govportlandpress.com ACA is the primary AC responsible for cAMP synthesis during aggregation. nih.govportlandpress.com Assays can be performed using cell lysates or intact cells, often stimulated with cAMP or other factors that activate the signaling pathway. molbiolcell.orgportlandpress.com The "activation trap assay" is a method used to measure chemoattractant receptor-mediated ACA activation by stimulating cells with a saturating dose of cAMP and quantifying the newly synthesized cAMP over time. molbiolcell.org Pharmacological profiling using specific inhibitors can also help distinguish the activities of different ACs. portlandpress.com

Phosphodiesterases (PDEs): Phosphodiesterases degrade cAMP, and their activity is crucial for shaping cAMP gradients and regulating signaling. microbiologyresearch.orgnih.govportlandpress.com Dictyostelium has multiple PDEs, including secreted and intracellular forms, with different substrate specificities and developmental expression patterns. nih.govportlandpress.com Biochemical assays for PDE activity measure the rate of cAMP hydrolysis. embopress.org These assays can be used to characterize the kinetic properties of different PDEs and study their regulation. embopress.org For example, assays have shown that the RegA protein has cAMP phosphodiesterase activity. embopress.org

Signaling Components: Biochemical methods are also used to study other components of the this compound signaling pathway, such as G proteins, kinases (e.g., Protein Kinase A, PKA), and other regulatory proteins. molbiolcell.orgremedypublications.comnih.gov This can involve measuring protein phosphorylation, GTP binding or hydrolysis by G proteins, or the activity of kinases in response to cAMP stimulation. molbiolcell.orgmolbiolcell.orgnih.gov Co-immunoprecipitation and mass spectrometry have been used to identify protein complexes involved in signaling, such as the TORC2 complex which regulates adenylyl cyclase activation. molbiolcell.org Biochemical measurements can also assess signal relay by measuring the activation of downstream components like ACA, TORC2, or ERK2 following subsaturating cAMP stimulations. nih.gov

Quantitative Analysis of Cell Behavior and Aggregation Dynamics

Quantitative analysis methods are employed to extract meaningful data from observations of cell behavior and aggregation dynamics, often from time-lapse microscopy recordings. These methods aim to quantify aspects such as cell speed, directionality, persistence of movement, and the characteristics of aggregation patterns like wave propagation and stream formation. biologists.combiologists.comox.ac.ukbiologists.compeercommunityjournal.org

Image processing and analysis software are used to track individual cells or analyze the collective movement of cell populations. pnas.orgbiologists.combiologists.com Methods like particle tracking velocimetry or optical flow analysis can generate vector velocity fields that show the average direction and speed of cell movement within an aggregate or stream. biologists.com This allows for the quantitative characterization of phenomena like rotational cell movement in mounds or directed migration towards aggregation centers. biologists.com

Quantitative analysis can also focus on the dynamics of cAMP waves, such as their frequency, speed, and spatial patterns (concentric rings or spirals). biologists.combiologists.comox.ac.ukplos.org By analyzing changes in cell density or light scattering patterns in time-lapse images, researchers can quantify the characteristics of these waves and how they are affected by genetic mutations or environmental conditions. pnas.orgox.ac.uk

Computational modeling plays a significant role in quantitative analysis by providing frameworks to simulate cell behavior and aggregation dynamics based on experimental observations and biochemical data. biologists.comox.ac.ukplos.orgnih.gov These models can help test hypotheses about the underlying mechanisms, explore the interplay of different signaling components, and predict the collective behavior of cells. ox.ac.uknih.gov For instance, computational models have been used to analyze the dynamic interactions between different signaling modules and their impact on cAMP oscillations and aggregation robustness. nih.govrsc.org

Theoretical and Computational Models of Acrasin Mediated Chemotaxis and Aggregation

Diffusion-Reaction Models for Acrasin (B1206989) Gradients

Diffusion-reaction models are fundamental to understanding the formation and propagation of cAMP waves in the aggregation field. These models typically describe the changes in extracellular and intracellular cAMP concentrations over space and time, incorporating processes such as cAMP synthesis, secretion, degradation by phosphodiesterase, and diffusion through the extracellular medium. uu.nlroyalsocietypublishing.org Early models, such as those based on the FitzHugh-Nagumo equations or the Martiel-Goldbeter model, have successfully reproduced key features of cAMP signaling, including the generation of periodic pulses and the formation of traveling waves. uu.nlroyalsocietypublishing.orgox.ac.uk These models treat the cell population as an excitable medium where the propagation of cAMP waves is a characteristic phenomenon. uu.nlox.ac.uk The dynamics of these waves are influenced by factors such as the activity of adenylyl cyclase and phosphodiesterase, as well as receptor desensitization. nih.govulb.be Diffusion-reaction models have shown that the excitability of the cAMP signaling system is central to the propagation of these waves. ulb.be

Models of Cell Movement and Collective Migration

Models of cell movement in response to this compound gradients focus on how individual cells detect and respond to the chemical signals, leading to directed migration and the formation of streams and aggregates. nih.govox.ac.ukpnas.org These models often couple the chemical dynamics of cAMP with rules governing cell motility. ox.ac.uk Discrete cell models treat individual amoebae as distinct entities that sense the continuous chemoattractant field and move accordingly. nih.govox.ac.uk These models can incorporate aspects of signal transduction and adaptive signaling, where the cell's response can change over time. nih.govox.ac.uk Continuum models, on the other hand, describe the cell population as a density field influenced by chemotactic forces and random motion (diffusion). rsc.orgox.ac.uk Advection-diffusion models, for instance, have been used to describe the statistical features of chemotactic motion in cAMP gradients, showing that parameters like diffusion and drift coefficients can change over time. rsc.org More complex models consider cells as deformable objects with active forces, interacting through surface molecules and responding to chemotactic signals, which can reproduce phenomena like streaming and collective motion. pnas.org Computational models based on pseudopod dynamics and autocatalysis have also been developed to understand how individual cell behavior contributes to chemotaxis. plos.org

Simulations of Oscillatory Signaling and Spiral Wave Propagation

Simulations of oscillatory signaling and spiral wave propagation are crucial for understanding the complex spatial patterns observed during Dictyostelium aggregation. The pulsatile secretion of cAMP by aggregation centers leads to the formation of concentric waves, while imperfections or boundaries in the aggregation field can lead to the formation of stable spiral waves. aimspress.comuu.nlnih.govplos.org Theoretical models have demonstrated that the excitable and oscillatory dynamics of the cAMP signaling system are at the heart of these patterns. ulb.be Simulations using reaction-diffusion models have successfully generated both circular and spiral wave patterns, showing how these patterns emerge from the underlying chemical dynamics and cell movement. uu.nlroyalsocietypublishing.org The transition from circular to spiral waves can be influenced by factors such as the degree of cellular synchronization and the activity of enzymes like phosphodiesterase. nih.govulb.bepnas.org Models have also explored how spatial and temporal noise in the signaling system, such as fluctuations in phosphodiesterase inhibitor levels, can contribute to the formation and evolution of spiral waves. pnas.orgnih.gov The spatial localization and stability of these spiral wave centers are also subjects of ongoing modeling efforts. plos.orgresearchgate.net

Evolutionary Perspectives of Acrasin Signaling

Conservation and Divergence of Acrasin (B1206989) Systems Across Dictyostelia

While Dictyostelium discoideum, a member of Dictyostelia Group 4, utilizes cAMP as its primary chemoattractant for aggregation, comparative studies across the Dictyostelia reveal both conservation of core signaling components and divergence in the specific acrasins used by different groups. The use of cAMP as a chemoattractant for aggregation is considered an evolutionary innovation specific to Group 4 species. citeab.comfishersci.comnih.govwikipedia.org

Species in other Dictyostelia groups, such as Group 2 species like Polysphondylium pallidum and Polysphondylium violaceum, often employ different chemoattractants for aggregation, including the dipeptide glorin (B1671596) or folic acid. citeab.comfishersci.comwikipedia.orgnih.gov The this compound for Dictyostelium lacteum, a simpler species, has been identified as a derivative of pterin (B48896). citeab.com This indicates a divergence in the specific molecules used to initiate the aggregation process across the Dictyostelia phylogeny.

Despite the variation in aggregation attractants, key intracellular components of the cAMP signaling pathway are notably conserved. Proteins such as cAMP-dependent protein kinase (PKA), the phosphodiesterase RegA, and certain adenylate cyclases (like AcrA and AcgA) are found throughout the Dictyostelia and even in unicellular Amoebozoa. citeab.comfishersci.comwikipedia.orgthegoodscentscompany.com These conserved elements suggest that the core machinery for synthesizing, degrading, and responding to intracellular cAMP was already present in the unicellular ancestors.

Furthermore, while extracellular cAMP is the aggregation signal in Group 4, its role in coordinating post-aggregative morphogenesis (fruiting body formation) appears to be more ancient and conserved across different Dictyostelia groups. fishersci.nonih.govwikipedia.org For instance, in P. pallidum (Group 2), deletion of cAMP receptors (cARs) or the extracellular phosphodiesterase PdsA disrupts fruiting body morphogenesis, even though glorin is the aggregation attractant. fishersci.comnih.gov This suggests an evolutionary shift in the utilization of extracellular cAMP signaling, from primarily controlling later developmental stages in ancestral forms to also mediating the initial aggregation in the Group 4 lineage.

This compound-mediated Communication in the Context of Social Amoeboid Evolution

The evolution of this compound-mediated communication is intrinsically linked to the development of social behavior and multicellularity in Dictyostelia. The transition from a solitary, unicellular lifestyle to a collective, multicellular phase is triggered by starvation, prompting the secretion and response to chemoattractants. fishersci.nonih.govdaneshyari.com This aggregation is a crucial step towards the formation of a multicellular fruiting body, which facilitates spore dispersal to more favorable environments. fishersci.nofishersci.se

The emergence of a robust and efficient communication system, initially based on chemoattraction, was paramount for the success of this aggregative multicellularity. In D. discoideum, the pulsatile secretion and relay of cAMP signals enable thousands of dispersed amoebae to chemotax towards a central point, forming a multicellular mound. nih.govdaneshyari.comnih.govh-its.org This coordinated movement relies on the ability of cells to sense cAMP gradients, move directionally, and also relay the signal to neighboring cells, effectively propagating the aggregation wave. h-its.orgmitoproteome.org

The evolution of distinct acrasins in different Dictyostelia groups may reflect adaptations to specific ecological niches or strategies to avoid inter-species competition during aggregation. The development of species-specific chemoattractants and corresponding receptors would ensure that only conspecific cells aggregate together, maintaining the integrity of the developing multicellular structure. nih.govciteab.com

Beyond aggregation, cAMP signaling continues to play multiple roles throughout D. discoideum development, regulating cell differentiation into prespore and prestalk cells and coordinating morphogenetic movements during slug migration and fruiting body formation. wikipedia.orgfishersci.nonih.govfishersci.senih.govguidetopharmacology.org This extensive repurposing and elaboration of the cAMP signaling pathway highlights its central importance in the evolution of developmental complexity in this lineage. The coordination of differentiation and cell movement is also influenced by interactions between cAMP signaling and other molecules like cyclic di-GMP. wikipedia.org

Ancestral Roles of cAMP in Unicellular Stress Responses

Evidence strongly suggests that the sophisticated cAMP signaling system used for development in social amoebae evolved from more ancient roles of cAMP as an intracellular second messenger in unicellular organisms, particularly in mediating responses to environmental stress. citeab.comfishersci.comwikipedia.orgthegoodscentscompany.comfishersci.nonih.govwikipedia.orgnih.govfishersci.senih.govuni.lu

In solitary amoebas and basal Dictyostelia, starvation or drought stress leads to an increase in intracellular cAMP levels. citeab.comthegoodscentscompany.comfishersci.no This rise in cAMP, acting primarily through PKA, triggers encystation – the formation of a dormant, walled cyst that allows the organism to survive unfavorable conditions. citeab.comfishersci.comthegoodscentscompany.comfishersci.nowikipedia.org Key components of this stress response pathway, including adenylate cyclases (like AcrA and AcgA) that synthesize cAMP, PKA, and the phosphodiesterase RegA, are conserved across Amoebozoa. citeab.comfishersci.comwikipedia.orgthegoodscentscompany.com RegA, for instance, inhibits encystation by hydrolyzing cAMP and is itself regulated by sensor histidine kinases/phosphatases that likely sense environmental cues. citeab.comthegoodscentscompany.com

In the evolution of Dictyostelia, this ancestral cAMP-mediated stress response pathway was co-opted and elaborated upon to control multicellular development. fishersci.comwikipedia.orgnih.govnih.govfishersci.seuni.lu The mechanisms initially used for stress-induced encystation provided the molecular foundation for the differentiation programs leading to spore and stalk cell formation. citeab.comthegoodscentscompany.comfishersci.se The ability to secrete cAMP and for neighboring cells to respond to it chemotactically was a subsequent innovation, particularly prominent in Group 4, which allowed for the aggregation of dispersed cells into a collective. fishersci.nonih.govwikipedia.org

Thus, the evolutionary history of this compound (cAMP) signaling in Dictyostelia illustrates a remarkable process of exaptation, where a pre-existing intracellular signaling system for unicellular stress response was adapted and expanded to mediate complex cell-cell communication, coordinated movement, and differential gene expression in a multicellular context. wikipedia.orgnih.govfishersci.seuni.lu

Future Directions in Acrasin Research

Elucidation of Undetermined Acrasin (B1206989) Identities in Diverse Species

While cAMP has been firmly established as the this compound in Dictyostelium discoideum, and glorin (B1671596) (N-propionyl-gamma-L-glutamyl-L-ornithine-delta-lactam ethyl ester) has been identified in Polysphondylium violaceum, the chemical identities of acrasins in many other cellular slime mold species remain unknown wikipedia.orgresearchgate.net. Early studies suggested the existence of at least eight different acrasins across various species researchgate.net. Further research is needed to isolate and chemically characterize these diverse signaling molecules. This involves employing advanced biochemical techniques, such as chromatography and mass spectrometry, to purify the active compounds from aggregating cells of different species researchgate.netresearchgate.net. Identifying these novel acrasins will provide crucial insights into the evolutionary diversity of chemotactic signaling in cellular slime molds and may reveal new classes of chemoattractants. For instance, a pterin (B48896) has been identified as the this compound for Dictyostelium lacteum wikipedia.orgmycosphere.org. Understanding the structural diversity of acrasins will also shed light on the specificity of receptor-ligand interactions in these organisms.

Deeper Understanding of Intracellular Signal Integration and Crosstalk

The response of slime mold amoebae to this compound involves complex intracellular signaling pathways. In Dictyostelium discoideum, extracellular cAMP binds to G protein-coupled receptors (GPCRs), initiating a cascade that involves the activation of adenylyl cyclase and the production of intracellular cAMP, which acts as a second messenger researchgate.net. This intracellular signaling network regulates various processes, including chemotaxis, cell differentiation, and gene expression researchgate.netpnas.org. Future research aims to gain a deeper understanding of how these intracellular signals are integrated and how they crosstalk with other signaling pathways within the cell. This includes investigating the roles of various enzymes, such as phosphodiesterases which degrade cAMP, and other signaling molecules like cGMP, in modulating the chemotactic response and developmental progression researchgate.netbohrium.com. Understanding the intricate details of these networks, including the interplay between different signaling components and feedback mechanisms, is essential for comprehending how individual cells coordinate their behavior during aggregation and morphogenesis pnas.org. Research is also exploring the involvement of intracellular cAMP in processes like PKA activation and spore formation researchgate.netfrontiersin.org.

Advanced Modeling of Complex Developmental Behaviors

The aggregation of cellular slime mold amoebae in response to this compound gradients is a classic example of self-organization and emergent behavior in biological systems bohrium.com. Mathematical and computational modeling have been valuable tools in simulating and understanding these complex processes bohrium.com. Future directions in this area involve developing more advanced models that incorporate a wider range of biological factors and cellular behaviors. This includes integrating details about this compound production, secretion, diffusion, and degradation, as well as the dynamic responses of individual cells to the chemical gradient, including changes in cell shape, motility, and signal relaying bohrium.comprinceton.edu. More sophisticated models could also incorporate factors like cell-cell adhesion, mechanical forces, and the influence of the extracellular matrix pnas.org. These models can be used to test hypotheses about the underlying mechanisms of aggregation patterns, such as the formation of streams and spiral waves, and to predict how perturbations in signaling components might affect developmental outcomes pnas.orgbohrium.comprinceton.edu.

Exploring this compound's Potential Roles Beyond Aggregation

While this compound is primarily known for its role in mediating cell aggregation, there is growing interest in exploring its potential functions beyond this developmental stage. In Dictyostelium discoideum, cAMP has been shown to play roles in cell differentiation, morphogenesis, spore and stalk cell formation, and spore dormancy researchgate.netpnas.org. Future research could investigate if acrasins in other species also have diverse roles throughout the life cycle. This might involve studying the effects of this compound and its analogs on different developmental processes, analyzing gene expression profiles in response to this compound signaling at various stages, and exploring potential interactions with other signaling molecules involved in differentiation and pattern formation pnas.orgfrontiersin.org. Furthermore, given the presence of similar signaling molecules in other organisms, including mammals, exploring potential analogous roles or interactions of this compound-like compounds in different biological contexts could be a fruitful area of research nih.govuchicago.edu.

Q & A

What experimental design considerations are critical for studying Acrasin's role in cellular signaling mechanisms?

To investigate this compound's signaling role, employ a modular experimental design that isolates variables (e.g., concentration gradients, temporal dynamics) while integrating controls for environmental factors like pH and temperature. Use live-cell imaging to track chemotactic responses and knockdown assays to validate this compound-specific pathways. Ensure reproducibility by documenting protocols in line with standardized methodologies (e.g., full reagent specifications, instrument calibration) . For advanced studies, incorporate single-cell RNA sequencing to map downstream gene expression changes, paired with statistical models (e.g., ANOVA for multi-group comparisons) to address variability .

How can researchers resolve contradictions in this compound's reported bioactivity across different model organisms?

Address discrepancies by conducting a systematic meta-analysis of existing datasets, categorizing results by organism type, experimental conditions, and detection methods. Apply sensitivity analysis to identify variables most influencing outcomes (e.g., ligand-receptor affinity differences). Advanced approaches include cross-species comparative genomics to pinpoint evolutionary divergences in this compound-binding proteins and in vitro reconstitution assays to isolate species-specific factors . Validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding kinetics) to minimize method-driven biases .

What are the methodological challenges in synthesizing and purifying this compound analogs for structure-activity relationship (SAR) studies?

Key challenges include maintaining stereochemical integrity during synthesis and achieving >95% purity for biological assays. Optimize protocols using high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for purity validation. For advanced SAR, employ cryogenic electron microscopy (cryo-EM) to resolve analog-receptor complexes at near-atomic resolution, ensuring structural fidelity. Document synthetic pathways rigorously, including solvent selection and reaction kinetics, to enable replication .

How can computational modeling enhance the prediction of this compound's interaction networks in heterogeneous cellular environments?

Use molecular dynamics (MD) simulations parameterized with experimental binding data to predict this compound's diffusion and interaction kinetics. Integrate Boolean network models to map signaling cascades under varying ligand concentrations. For advanced studies, apply machine learning frameworks trained on multi-omics datasets to identify non-canonical interaction partners. Validate predictions via knockout/knockin models and fluorescence resonance energy transfer (FRET) assays .

What strategies are effective for integrating this compound research findings with broader literature on chemotactic molecules?

Conduct a systematic literature review using databases like PubMed and Scopus, filtering for studies with comparable methodologies (e.g., EC50 values, assay types). Use bibliometric tools (e.g., VOSviewer) to visualize knowledge gaps and emerging trends. For advanced integration, apply pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize this compound within conserved signaling modules. Cross-reference findings with ortholog databases (e.g., OrthoDB) to identify evolutionarily conserved mechanisms .

What advanced analytical techniques are recommended for detecting this compound in low-abundance biological samples?

Leverage ultra-high-sensitivity mass spectrometry (UHPLC-MS) with isotopic labeling for quantification in sub-picomolar ranges. For spatial localization, use immunoelectron microscopy with gold nanoparticle-conjugated antibodies. Advanced workflows combine microfluidic single-cell capture with capillary electrophoresis-MS to profile this compound secretion heterogeneity .

How should researchers design interdisciplinary studies to explore this compound's ecological roles beyond laboratory settings?

Adopt a field-to-lab pipeline : collect environmental samples (e.g., soil, biofilm) for metatranscriptomic profiling to identify this compound-producing microbial communities. Couple with microcosm experiments to simulate ecological interactions under controlled variables (e.g., nutrient gradients). Advanced studies incorporate stable isotope probing (SIP) to trace this compound turnover in situ and agent-based models to predict ecosystem-level impacts .

What statistical approaches are optimal for analyzing time-resolved this compound secretion data in population-level studies?

Apply mixed-effects models to account for intra- and inter-population variability, using time as a fixed effect and biological replicates as random effects. For advanced temporal resolution, use Fourier transform analysis to identify oscillatory secretion patterns or Bayesian hierarchical models to infer causal relationships between secretion dynamics and environmental cues .

How can researchers assess the limitations of current this compound detection assays in high-throughput screens?

Perform assay validation matrices comparing false-positive/negative rates across platforms (e.g., ELISA vs. luciferase reporters). Quantify cross-reactivity using peptide microarray screens against related molecules. Advanced validation includes synthetic biology biosensors with tunable detection thresholds to benchmark assay sensitivity .

What methodological frameworks support the design of longitudinal studies on this compound's role in developmental processes?

Implement longitudinal live imaging with photoconvertible markers (e.g., Dendra2-tagged this compound) to track spatiotemporal dynamics. Use multivariate Cox proportional hazards models to correlate this compound levels with developmental milestones. For advanced designs, integrate optogenetic control of this compound release to establish causality in morphogenetic events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.